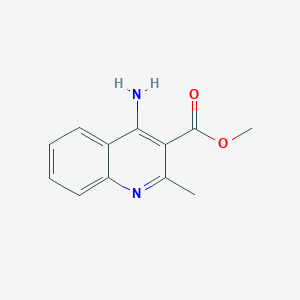

Methyl 4-amino-2-methylquinoline-3-carboxylate

Vue d'ensemble

Description

Methyl 4-amino-2-methylquinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-methylquinoline-3-carboxylate typically involves the cyclization of 2-aminoaryl ketones with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with α-methylene ketones under acidic or basic conditions . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an arylamine in the presence of a base .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Various electrophiles like halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced aminoquinolines .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimalarial Activity

Methyl 4-amino-2-methylquinoline-3-carboxylate is structurally related to other quinoline derivatives known for their antimalarial properties. Research has demonstrated that compounds within this class can effectively inhibit the growth of Plasmodium species, which are responsible for malaria. The mechanism often involves interference with the heme detoxification pathway in the parasite, leading to increased oxidative stress and cell death .

Cholinesterase Inhibition

Recent studies have indicated that derivatives of 4-aminoquinoline can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. This compound has been investigated for its potential to enhance cognitive function by inhibiting these enzymes, thereby increasing acetylcholine levels in the brain .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound and related compounds. These substances can scavenge free radicals, which are linked to cellular damage and various diseases, including cancer. This property makes them potential candidates for therapeutic agents aimed at reducing oxidative stress in biological systems .

Synthesis of Hybrid Compounds

This compound serves as a key building block in the synthesis of hybrid compounds that combine multiple pharmacophores. For instance, researchers have synthesized sulfonamide derivatives that incorporate this quinoline structure, resulting in compounds with enhanced biological activities against multiple targets, including cancer cells and bacteria .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimalarial | |

| This compound | Cholinesterase Inhibition | |

| This compound | Antioxidant | |

| Hybrid Sulfonamide Compounds | Multifunctional Therapeutics |

Case Study: Anticholinesterase Activity

In a study examining the effects of this compound on cholinesterase activity, researchers found that certain derivatives exhibited significant inhibition of AChE and BChE. This was correlated with improved cognitive performance in animal models, suggesting a potential therapeutic application for Alzheimer’s disease .

Mécanisme D'action

The mechanism of action of methyl 4-amino-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the disruption of cellular processes in microorganisms and cancer cells, making the compound a potential therapeutic agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pamaquine: An antimalarial agent with a similar quinoline structure.

Chloroquine: Another antimalarial drug that shares the quinoline core.

Tafenoquine: A newer antimalarial compound with improved efficacy.

Bulaquine: A derivative of primaquine with enhanced activity.

Quinine: A well-known antimalarial agent derived from the bark of the cinchona tree.

Uniqueness

Methyl 4-amino-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylate groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Activité Biologique

Methyl 4-amino-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a quinoline core structure, which is often associated with various pharmacological activities. Its chemical formula is and it features a carboxylate group that enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerases, enzymes essential for DNA replication and transcription. This inhibition disrupts the normal cellular processes, leading to cell death in rapidly dividing cells, such as cancer cells.

- Antimicrobial Activity : Its structure allows it to intercalate with DNA, which can inhibit bacterial growth by disrupting DNA replication.

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, including resistant strains. The compound's ability to disrupt bacterial DNA synthesis makes it a candidate for further development as an antibiotic.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and SGC-7901 (gastric cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Studies : In a controlled experiment, the compound was tested on various cancer cell lines. It demonstrated IC50 values below 10 µM against HepG2 cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy against different cancer types .

Research Findings Summary Table

Propriétés

IUPAC Name |

methyl 4-amino-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-10(12(15)16-2)11(13)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDSWDBQIXGGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.